Product packaging for Nonanedioic acid, diisooctyl ester(Cat. No.:CAS No. 106-03-6)

Nonanedioic acid, diisooctyl ester

Cat. No.: B086506
CAS No.: 106-03-6
M. Wt: 412.6 g/mol
InChI Key: CYNJQGPDCDNZBL-UHFFFAOYSA-N
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Description

Nonanedioic acid, diisooctyl ester, also known as Diisooctyl Azelaate, is an organic chemical compound with the molecular formula C₂₅H₄₈O₄ and a molecular weight of 412.64 g/mol . This compound is recognized in research and industrial applications primarily as an excellent cold-resistant plasticizer . Primary Applications & Research Value Its main research value lies in its exceptional compatibility with a wide range of polymers, including polyvinyl chloride (PVC),氯乙烯醋酸乙烯共聚物, polystyrene, polyvinyl acetate, cellulose esters, and ethyl cellulose . This makes it a compound of significant interest for studies focused on modifying material properties. It is particularly suited for the development of synthetic products such as artificial leather, films, sheets, wire and cable insulation, and plastisols, to which it imparts superior low-temperature flexibility . Furthermore, it can be used alone or in combination with other plasticizers as a plasticizer for synthetic rubbers like nitrile rubber, styrene-butadiene rubber, and neoprene . Performance Characteristics When incorporated into polymer systems, this compound demonstrates high plasticizing efficiency and offers a favorable combination of properties, including low volatility, low migration tendency, and minimal water extractability . It also contributes good heat stability, light stability, and electrical insulation properties to the final product . A key characteristic noted in research is that its cold resistance outperforms that of other common plasticizers like Dioctyl Adipate (DOA) . Physical & Chemical Properties CAS Number: 26544-17-2 Density: Approximately 0.905 g/cm³ Boiling Point: ~208-210 °C at 2 mmHg Flash Point: >110 °C Refractive Index: 1.4512 Usage Notice This product is intended for research and industrial manufacturing purposes only. It is not for diagnostic, therapeutic, or any personal use. Always refer to the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O4 B086506 Nonanedioic acid, diisooctyl ester CAS No. 106-03-6

Properties

IUPAC Name

bis(6-methylheptyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNJQGPDCDNZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9067221
Record name Diisooctyl azelate
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106-03-6, 26544-17-2
Record name 1,9-Bis(6-methylheptyl) nonanedioate
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Record name Bis(6-methylheptyl) azelate
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Record name Nonanedioic acid, 1,9-diisooctyl ester
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Record name Nonanedioic acid, 1,9-diisooctyl ester
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Synthetic Methodologies and Mechanistic Investigations

Esterification Reactions for Nonanedioic Acid, Diisooctyl Ester Synthesis

Direct Esterification Pathways

Direct esterification is the fundamental reaction between nonanedioic acid and isooctyl alcohol. nih.gov This process, often referred to as Fischer esterification, involves heating the carboxylic acid and the alcohol, typically in the presence of a catalyst, to form the ester and water. rsc.org To drive the reaction towards completion, the equilibrium must be shifted to the product side. This is commonly achieved by removing the water by-product as it forms, often through azeotropic distillation. The uncatalyzed reaction is generally slow, necessitating the use of catalysts to achieve reasonable reaction rates and yields. researchgate.net The reaction proceeds by the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.

Catalytic Approaches in Ester Synthesis

Catalysis is a cornerstone of modern chemical synthesis, and the production of diisooctyl azelate is no exception. Various catalytic systems have been developed to enhance the rate and efficiency of the esterification reaction, each with distinct mechanisms and operational advantages.

Conventional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are widely used for the synthesis of esters like diisooctyl azelate. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the nonanedioic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the oxygen atom of isooctyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the catalyst and yields the final product. While effective, these catalysts can be corrosive, difficult to separate from the product, and can lead to the formation of by-products through side reactions.

Table 1: Research Findings on Acid-Catalyzed Esterification

Catalyst System Reactants Key Findings
Generic Acid Catalyst Azelaic Acid, 2-Ethylhexyl Alcohol The reaction is a standard method of manufacturing for di(2-ethylhexyl) azelate, a structurally similar compound. nih.gov
Ionic Liquid Catalysis in this compound Production

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents for esterification reactions. researchgate.netiscience.in These are salts with low melting points that can be designed to have specific properties, such as Brønsted or Lewis acidity. researchgate.net For ester synthesis, acidic ionic liquids can act as both the catalyst and the reaction medium, simplifying the process. researchgate.net Their advantages include low volatility, high thermal stability, and the potential for catalyst recycling, which minimizes waste. iscience.inelectrochem.org In the synthesis of diisooctyl azelate, an acidic ionic liquid would protonate the nonanedioic acid in a similar fashion to conventional acid catalysts, while its unique solvent properties could enhance reaction rates and selectivity. The catalyst can often be easily separated from the nonpolar ester product by simple decantation. researchgate.net

Table 2: Research Findings on Ionic Liquid Catalysis in Esterification

Catalyst System Reactants Key Findings & Conditions Yield
Functionalized Dicationic Ionic Liquids (FDCILs) Phthalic Anhydride, various alcohols FDCILs with HSO₄⁻ counterions proved to be highly efficient, reusable catalysts for phthalate (B1215562) ester synthesis. researchgate.net Up to 98.8%
Bi(OTf)₃ in [bmim]PF₆ Various substrates The ionic liquid [bmim]PF₆ serves as a recyclable solvent for various catalytic reactions, including the synthesis of cis-aziridine carboxylates. iscience.in Not specified
Heterogeneous Catalysis Utilizing Supported Heteropolyacids

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of catalyst separation and reusability. Heteropolyacids (HPAs), such as tungstophosphoric acid (H₃PW₁₂O₄₀) and molybdophosphoric acid, are superacids that can be highly effective for esterification. researchgate.netresearchgate.net To overcome issues of low surface area and solubility in polar reactants, HPAs are often immobilized on high-surface-area supports like silica (B1680970) (SiO₂), activated carbon, or zeolites. researchgate.netmdpi.com These supported catalysts provide strong acidic sites for the reaction while remaining in the solid phase, allowing for easy filtration and reuse over multiple cycles without significant loss of activity. researchgate.netmdpi.com This approach is considered a green and cost-effective method for producing esters. researchgate.netmdpi.com

Table 3: Research Findings on Heterogeneous HPA Catalysis

Catalyst System Reactants Key Findings & Conditions
HPA supported on nano-SiO₂ Quinolines synthesis Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀])/SiO₂ was shown to be a green and reusable catalyst. mdpi.com
HPA-F-HNTs (HPA on amine-functionalized halloysite (B83129) nanoclay) Pyrazolopyranopyrimidines synthesis The catalyst was efficient, yielding over 90% in short reaction times, and was reusable for three cycles. mdpi.com
Organometallic Catalysis (e.g., Titanate Esters)

Organometallic compounds, particularly titanate esters like tetraisopropyl titanate or tetrabutyl titanate, are effective catalysts for esterification and transesterification reactions. gelest.comrsc.org The catalytic mechanism of titanate esters involves the ability of the central titanium(IV) atom to expand its coordination number from four to six. gelest.com This allows for the coordination of both the alcohol and the carboxylic acid (or another ester in transesterification). The reaction proceeds through an associative ligand exchange pathway. gelest.comresearchgate.net For the synthesis of diisooctyl azelate, the titanate catalyst would facilitate the reaction between nonanedioic acid and isooctyl alcohol. These catalysts are known for their high activity, often allowing for lower reaction temperatures and shorter reaction times. A study on the synthesis of diisooctyl adipate (B1204190) using a novel titanium adipate catalyst achieved an ester exchange rate of 94.23% under optimized conditions. rsc.org

Table 4: Research Findings on Organometallic Catalysis

Catalyst System Reactants Key Findings & Conditions Yield/Rate
Titanium Adipate Isooctanol, Dimethyl Adipate A catalyst dosage of 2.39% at 117°C with a 2.55:1 alcohol to ester molar ratio was optimal. rsc.org 94.23% ester exchange rate
Titanate Esters (general) Alcohols, Esters Titanates catalyze ester exchange via a six-coordinate titanium intermediate, allowing for rapid alkoxy group exchange. gelest.com Not specified

Process Optimization and Yield Enhancement Strategies

The primary route to synthesizing this compound is the direct esterification of azelaic acid with isooctyl alcohol. The optimization of this equilibrium-limited reaction is crucial for achieving high yields and purity. Key strategies focus on the choice of catalyst, reaction temperature, molar ratio of reactants, and the effective removal of water, a byproduct of the reaction.

Solid acid catalysts are increasingly favored over traditional homogeneous catalysts like sulfuric acid due to their reduced corrosivity, easier separation from the reaction mixture, and potential for reuse. pageplace.deoru.edu Materials such as ion-exchange resins (e.g., Amberlyst-36), zeolites, and sulfated metal oxides have shown significant catalytic activity in esterification reactions. researchgate.netresearchgate.net For instance, the incorporation of –PrSO3H groups into certain solid catalysts has been shown to significantly increase the concentration of Brønsted acid sites, which are crucial for the reaction, leading to conversions of up to 96% for similar esterification reactions. researchgate.net

Reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions and product degradation. For the esterification of carboxylic acids with alcohols like 2-ethylhexanol, temperatures are often maintained between 110°C and 160°C. researchgate.netresearchgate.net The removal of water, typically through azeotropic distillation with a solvent like toluene (B28343) or by using a pervaporation membrane, is essential to shift the equilibrium towards the product side and enhance the yield. google.comresearchgate.net

The molar ratio of alcohol to dicarboxylic acid is another key factor. Using an excess of the alcohol can drive the reaction forward. Studies on similar esterifications have shown that an optimal molar ratio exists; for example, in the synthesis of a 2-ethylhexanol ester, an alcohol-to-acid molar ratio of 2.25:1 was found to be optimal, with higher ratios not significantly improving the conversion rate.

Enzymatic catalysis, particularly using immobilized lipases like Candida antarctica Lipase B (Novozym 435), presents a greener alternative to chemical catalysts. mdpi.com These reactions can be performed under milder conditions, reducing energy consumption and byproduct formation. Optimization of enzymatic esterification involves adjusting parameters such as temperature, enzyme loading, and substrate molar ratio. For the synthesis of a similar diester, dilaurylazelate, an increased reaction time and a specific substrate molar ratio of 1:4.1 (azelaic acid to lauryl alcohol) were found to maximize the conversion of azelaic acid. mdpi.com

Table 1: Optimized Conditions for the Esterification of Azelaic Acid with Lauryl Alcohol using Novozym 435 mdpi.com

ParameterOptimized Value
Reaction TimeLonger duration favored
Substrate Molar Ratio (AzA:LA)1:4.1
Enzyme AmountOptimized for minimum required
TemperatureDependent on enzyme stability

Transesterification Processes Involving this compound

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction in ester chemistry. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. masterorganicchemistry.com To drive the reaction towards the desired product, it is common to use a large excess of the reactant alcohol. masterorganicchemistry.com

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles can be inferred from similar esters. For instance, the transesterification of dioctyl phthalate in the presence of a titanium catalyst has been noted to occur during certain polymerization processes. chemeurope.com

The general mechanism for transesterification under basic conditions involves a two-step addition-elimination pathway, where an alkoxide acts as the nucleophile. masterorganicchemistry.com Under acidic conditions, the reaction follows a more complex mechanism involving protonation of the carbonyl group, nucleophilic attack by the alcohol, and subsequent elimination of the original alcohol. masterorganicchemistry.com

The chain length and structure of the alcohol used in transesterification can affect the reaction rate and equilibrium position. Studies on the transesterification of soybean oil have shown that alcohols with longer carbon chains, such as butanol and pentanol, can enhance the reaction due to their miscibility with the oil phase, reducing mass transfer limitations. wikipedia.org This suggests that in a potential transesterification of diisooctyl azelate, the choice of the incoming alcohol would be critical.

Precursor Sourcing and Sustainable Synthesis Considerations

Azelaic acid (nonanedioic acid) is a nine-carbon dicarboxylic acid that is a primary precursor to diisooctyl azelate. orientjchem.org Traditionally and industrially, it is produced through the ozonolysis of oleic acid, which is abundant in various vegetable oils like sunflower and olive oil. rug.nlresearchgate.net This process involves the cleavage of the double bond in oleic acid by ozone, which results in the formation of azelaic acid and pelargonic acid. orientjchem.orgresearchgate.net While effective, industrial ozonolysis can be energy-intensive and pose safety risks associated with the handling of ozone. rug.nl

To address these challenges, significant research has been dedicated to developing greener and more sustainable routes for azelaic acid production. These alternative methods can be broadly categorized as catalytic oxidation and chemo-enzymatic processes.

Catalytic oxidation methods often employ hydrogen peroxide as a green oxidant in combination with a catalyst. One such system uses tungstic acid (H₂WO₄) to directly cleave the double bond of oleic acid, achieving yields of up to 91% for azelaic acid. rug.nl Another approach involves a two-step process where oleic acid is first oxidized to 9,10-dihydroxystearic acid, which is then cleaved using an oxidant like sodium hypochlorite. researchgate.net

Chemo-enzymatic routes offer a highly sustainable alternative by utilizing enzymes for specific reaction steps under mild conditions. mdpi.comnih.gov One such pathway involves the lipase-mediated epoxidation of oleic acid, followed by hydrolysis to a diol, and subsequent chemical oxidation to yield azelaic acid. nih.govresearchgate.netrsc.org A reported chemo-enzymatic method achieved a 44% isolated yield of high-purity azelaic acid after three steps. mdpi.comnih.gov Another multi-step enzymatic process starts with the hydration of oleic acid, followed by a series of oxidation and hydrolysis steps. researchgate.net

Table 2: Comparison of Azelaic Acid Synthesis Methods from Oleic Acid

MethodKey Reagents/CatalystsReported YieldKey Features
Industrial Ozonolysis Ozone, OxygenHigh industrial output; 73.18% reported in one patent. rug.nlEnergy-intensive, potential hazards. rug.nl
Catalytic Oxidation H₂O₂, H₂WO₄Up to 91%Greener oxidant, solvent-free potential. rug.nl
Chemo-enzymatic Synthesis Lipase, H₂O₂, Chemical Oxidants44% isolated yieldMild reaction conditions, high purity. mdpi.comnih.gov

Isooctyl alcohol refers to a mixture of isomers of octanol, with the most common and industrially significant being 2-ethylhexanol. wikipedia.orgbonroy-hydrocarbonresin.com 2-Ethylhexanol is a branched, eight-carbon alcohol produced on a large scale primarily for use as a precursor to plasticizers, such as dioctyl phthalate (DEHP) and, relevant to this article, diisooctyl azelate. wikipedia.orgbonroy-hydrocarbonresin.com

The branched structure of 2-ethylhexanol is a key feature that influences the properties of its esters. This branching inhibits the crystallization of the ester, which, combined with its low volatility, makes it an excellent choice for producing plasticizers and lubricants with reduced viscosity and lower freezing points. wikipedia.orgbonroy-hydrocarbonresin.com

While "isooctyl alcohol" is often used synonymously with 2-ethylhexanol in industrial contexts, the IUPAC nomenclature reserves the name "isooctanol" for another isomer, 6-methylheptan-1-ol. wikipedia.org The specific isomer of isooctyl alcohol used in the esterification process can influence the properties of the resulting plasticizer. The structure of the alcohol component, including the presence and position of branching, can affect the glass transition temperature and thermomechanical characteristics of the final plasticized polymer. mdpi.com

The industrial production of 2-ethylhexanol typically involves the alkali-catalyzed aldol (B89426) condensation of n-butyraldehyde to form 2-ethyl-hex-2-enal, which is subsequently hydrogenated to yield 2-ethylhexanol. google.com There is growing interest in producing the precursors for 2-ethylhexanol, such as butanol and syngas, from renewable lignocellulosic biomass, which would contribute to a more sustainable production pathway for the final ester. researchgate.net

Polymer Science and Engineering Applications Research

Mechanistic Understanding of Plasticization in Polymer Systems

The primary function of a plasticizer like diisooctyl azelate is to increase the flexibility, workability, or distensibility of a polymer. diva-portal.org This is achieved without altering the chemical nature of the polymer itself. diva-portal.org The interaction between the plasticizer and the polymer chains is key to understanding its effect.

In some systems, such as with polyvinyl chloride (PVC), the plasticizer initially interacts with the amorphous regions of the polymer. researchgate.net With sustained heating and mixing, the crystalline regions can also melt and interact with the plasticizer molecules. researchgate.net The effectiveness of diisooctyl azelate as a plasticizer is also linked to its ability to form weak secondary bonds with the polymer, creating a three-dimensional network that can be easily overcome by external stress, allowing for flexion and elongation. specialchem.com

A critical concept in understanding plasticization is "free volume," which refers to the unoccupied space within a polymer matrix. specialchem.comcore.ac.uk The introduction of diisooctyl azelate increases the free volume within the polymer system. goodyearrubber.comare.namdpi.com This increased space provides more room for the polymer chains to move, slide past one another, and rotate, leading to enhanced flexibility and workability. core.ac.ukgoodyearrubber.com

The addition of a plasticizer like diisooctyl azelate effectively lowers the energy barrier for conformational changes in the polymer chains. This increased mobility is a direct consequence of the greater free volume and the reduced intermolecular forces between the chains. goodyearrubber.comare.na Studies have shown that blending diisooctyl azelate with polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) increases the mobility of the polymer chains, which can enhance the sorption of other molecules. core.ac.ukmarquette.edu Positron annihilation lifetime spectroscopy (PALS) has been used to detect variations in the free volume properties of polymer films as a function of plasticizer content, confirming that plasticizers influence the nano- and microstructural variations within the polymer. bohrium.com

Several theories have been proposed to explain the mechanisms of plasticization. specialchem.comare.na

Lubricity Theory: This theory suggests that the plasticizer acts as a lubricant for the polymer chains. specialchem.comgoodyearrubber.com As the system is heated, the plasticizer molecules diffuse into the polymer and are inserted between the chains, reducing the friction between them and allowing them to slide past each other more easily. goodyearrubber.com This results in a softer and more pliable material. goodyearrubber.com The theory presumes that the bonding between the polymer and plasticizer molecules is weak. core.ac.uk

Gel Theory: According to this theory, a plasticized polymer is viewed as a three-dimensional gel held together by weak secondary forces between the plasticizer and the polymer. specialchem.comare.na These attachment points are pushed further apart by the plasticizer, increasing chain mobility. are.na These weak bonds can be overcome by external stress, allowing the material to flex and elongate. specialchem.com In a variation of this, the mechanistic theory, the plasticizer molecules are not fixed at attraction points but can move along the chains. are.na

Free Volume Theory: This theory, which is widely considered to provide a very accurate explanation, posits that the flexibility of polymer chains is limited by the amount of free volume between them. researchgate.netgoodyearrubber.com By adding a plasticizer, the intermolecular forces are decreased, which in turn creates more free volume. goodyearrubber.com This increased free volume allows the polymer chains greater freedom of movement, resulting in increased flexibility. researchgate.netgoodyearrubber.com The degree of plasticization is dependent on the amount of free volume created by the plasticizer. goodyearrubber.com

Impact on Polymer Thermomechanical and Rheological Properties

The introduction of diisooctyl azelate significantly alters the thermal and mechanical behavior of polymers, which is a key aspect of its application in polymer engineering.

One of the most important effects of a plasticizer is the reduction of the polymer's glass transition temperature (Tg). specialchem.comusf.edu The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nj-chem.com By lowering the Tg, diisooctyl azelate makes the polymer softer and more pliable at lower temperatures. nj-chem.comacs.org

Differential Scanning Calorimetry (DSC) is a common technique used to measure the Tg of plasticized polymers. usf.edugoogle.com Studies on blends of diisooctyl azelate with polymers like poly(ethyl methacrylate) (PEMA) and polystyrene (PS) have demonstrated a significant drop in the glass transition temperature with the addition of the plasticizer. marquette.eduusf.eduacs.org For instance, research has shown that blending diisooctyl azelate with polystyrene can lower the Tg, making it a better sorbent material for certain compounds at ambient temperatures. acs.org The extent of Tg reduction is dependent on the concentration of the plasticizer in the blend. usf.edu

Table 1: Effect of Diisooctyl Azelate (DIOA) on the Glass Transition Temperature (Tg) of Polymers

PolymerPlasticizerPlasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
Poly(ethyl methacrylate) (PEMA)None0Not specified in provided context
Poly(ethyl methacrylate) (PEMA)Diisooctyl azelate (DIOA)VariousDecreased with addition of plasticizer usf.edu
Polystyrene (PS)None0Not specified in provided context
Polystyrene (PS)Diisooctyl azelate (DIOA)17.5Lowered marquette.eduacs.org

Plasticizers like diisooctyl azelate can also reduce the melt viscosity of polymers. diva-portal.orgspecialchem.com This is a crucial property for polymer processing, as lower viscosity allows the molten polymer to be more easily shaped and molded. kinampark.com The reduction in intermolecular forces and increased free volume facilitated by the plasticizer contribute to this decrease in viscosity. nj-chem.com By effectively lubricating the polymer chains, diisooctyl azelate allows them to flow more easily under processing conditions. specialchem.com This improvement in processability can lead to lower production costs and improved quality of the final product. kinampark.comresearchgate.net While specific viscosity data for diisooctyl azelate blends is not detailed in the provided search results, its function as a viscosity reducer is a recognized advantage of its use as a plasticizer. diva-portal.orgkinampark.com

Enhancement of Low-Temperature Flexibility in Polymer Composites

Nonanedioic acid, diisooctyl ester, also known as diisooctyl azelate (DOZ), is a specialty plasticizer recognized for its ability to impart excellent low-temperature flexibility to a variety of polymer composites. This property is critical for applications where materials are expected to perform under cold conditions without becoming brittle. The effectiveness of a plasticizer in enhancing low-temperature performance is often evaluated by the reduction in the glass transition temperature (Tg) of the polymer formulation. A lower Tg signifies that the polymer will remain flexible at colder temperatures.

The molecular structure of DOZ, a linear dicarboxylic acid ester with branched C8 alcohol chains, contributes to its high plasticizing efficiency and low-temperature properties. The long, flexible aliphatic chain of the azelaic acid moiety effectively separates the polymer chains, reducing intermolecular forces and thereby increasing flexibility. This structural characteristic allows it to be a more effective low-temperature plasticizer compared to some general-purpose phthalates.

Research findings indicate that the incorporation of DOZ into polymer matrices, such as those based on polyvinyl chloride (PVC) or synthetic rubbers, leads to a significant depression of the brittle point. For instance, in flexible PVC formulations, the addition of DOZ can result in materials that maintain their flexibility at temperatures well below freezing. This makes it a suitable choice for applications like wire and cable insulation for outdoor use, automotive interiors, and industrial hoses that are exposed to cold environments.

The performance of DOZ in enhancing low-temperature flexibility is also notable in synthetic rubber compounds. In nitrile rubber (NBR), for example, which can become stiff at low temperatures, DOZ helps to maintain elasticity, which is crucial for seals, gaskets, and hoses used in automotive and aerospace applications.

Diffusion Kinetics and Migration Studies in Polymer Matrices

The migration of plasticizers from polymer matrices is a critical consideration, as it can affect the long-term performance and properties of the material. Plasticizers are not chemically bound to the polymer and can leach out over time, a process that can be influenced by factors such as temperature, contact with liquids, and the properties of the plasticizer itself. uml.edu

The study of diffusion kinetics involves modeling the rate at which a plasticizer, such as diisooctyl azelate, moves through and out of a polymer film. This is particularly important for applications involving sensitive contents, such as food packaging and medical devices. While specific studies focused solely on the diffusion modeling of DOZ are not extensively detailed in the general literature, the principles of plasticizer migration are well-established.

The diffusion process is typically described by Fick's laws of diffusion. The rate of migration is dependent on several factors, including:

Molecular Weight of the Plasticizer: Generally, plasticizers with higher molecular weights tend to have lower diffusion rates.

Polymer-Plasticizer Interaction: A high degree of compatibility between the polymer and the plasticizer can reduce the tendency for migration.

Temperature: Increased temperatures provide more energy for molecular motion, leading to higher diffusion rates.

Polymer Morphology: The crystalline-to-amorphous ratio in the polymer can affect the pathways available for diffusion.

Some studies have indicated that certain non-phthalate plasticizers have lower migration rates compared to traditional phthalates like DEHP. uml.edu For instance, one study noted that a particular alternative plasticizer did not migrate from PVC even under high-temperature conditions. uml.edu Understanding and modeling these diffusion kinetics are essential for designing durable and stable plasticized polymer products and for ensuring their suitability for their intended applications.

Experimental Determination of Diffusion Coefficients

The diffusion coefficient of this compound, also known as dioctyl azelate (DOZ), is a critical parameter in polymer science and engineering, particularly in applications where it is used as a plasticizer. Its diffusion characteristics influence the long-term performance and stability of the polymer matrix. Research has been conducted to experimentally determine the diffusion coefficient of DOZ in polymer systems, notably in hydroxyl-terminated polybutadiene (B167195) (HTPB), a common binder in solid propellants.

Detailed Research Findings

A significant study focused on determining the diffusion coefficient of DOZ in a solid composite propellant based on HTPB. researchgate.netscite.aiscribd.comscielo.br In this research, samples containing interfaces of rubber, a liner, and the HTPB-based propellant with DOZ as a plasticizer were aged at an elevated temperature of 80°C for up to 31 days. researchgate.netscite.aiscribd.comscielo.brredalyc.org The concentration of DOZ was measured at different time intervals and at different depths within the polymer layers using gas chromatography. researchgate.netscite.aiscielo.br

The experimental setup involved creating a block of the layered polymer system. redalyc.org This block was then sliced, and the slices were aged in an oven. redalyc.org At specific time points, a slice was removed to analyze the concentration profile of the DOZ plasticizer. redalyc.org This data, showing the change in concentration over time and distance, was then used in a computational model based on Fick's second law of diffusion to calculate the diffusion coefficient. researchgate.netscite.aiscielo.brscielo.br The model's accuracy was validated by the good agreement between the experimental and simulated diffusion curves. redalyc.org

The study investigated the diffusion of DOZ across the interface between the propellant and the liner, as well as within the propellant itself. researchgate.netredalyc.org The propellant was analyzed in two layers: one from the interface to a depth of 5 mm (P1) and another from 5 mm to 15 mm (P2). redalyc.org The results provided specific diffusion coefficients for DOZ in these different regions of the polymer assembly at 80°C. scielo.brredalyc.org

The research highlights that the migration of non-chemically bonded plasticizers like DOZ is a crucial factor affecting the mechanical properties of the polymer over time. researchgate.net This diffusion is driven by the concentration gradient and can lead to changes in the material's hardness and surface morphology. researchgate.net

Data Tables

The following table presents the experimentally determined diffusion coefficients for dioctyl azelate (DOZ) in different layers of a hydroxyl-terminated polybutadiene (HTPB) based solid propellant at a temperature of 80°C.

Advanced Materials and Functional Fluids Research

Tribological Investigations and Lubricant Formulation Science

The science of friction, wear, and lubrication, known as tribology, has greatly benefited from the use of synthetic esters like diisooctyl azelate. These compounds are integral to the formulation of advanced lubricants designed to operate under demanding conditions.

Role of Nonanedioic Acid, Diisooctyl Ester as a Base Oil Component in Synthetic Lubricants

This compound serves as a crucial base oil in the formulation of synthetic lubricants. google.comoelcheck.com Unlike mineral oils, synthetic base oils like diisooctyl azelate are created through chemical processes, resulting in tailor-made molecules with highly desirable properties. oelcheck.com It belongs to the class of esters derived from dicarboxylic acids, which also includes esters of phthalic acid, succinic acid, and sebacic acid. google.com

The primary function of a base oil is to form a lubricating film that reduces friction and wear between moving parts. Synthetic esters are often favored for their excellent lubricity, high viscosity index, and good thermal stability. oelcheck.commachinerylubrication.com Diisooctyl azelate, in particular, is noted for its utility in various lubricant compositions. google.com The polarity of ester molecules contributes to their strong affinity for metal surfaces, enhancing their lubricating capabilities. youtube.com

Table 1: Common Dicarboxylic Acids Used in Synthetic Ester Production

Dicarboxylic Acid
Adipic acid
Azelaic acid
Fumaric acid
Maleic acid
Phthalic acid
Sebacic acid
Suberic acid
Succinic acid

Source: Google Search Results google.com

Performance Evaluation in Extreme Operating Environments

The performance of lubricants in extreme operating environments, characterized by high temperatures and pressures, is a critical area of research. Synthetic esters like diisooctyl azelate are often selected for these demanding applications due to their inherent stability. tribology.com.cn

Research has shown that certain synthetic esters exhibit superior thermal and oxidation stability compared to conventional lubricants. tribology.com.cn For instance, a study comparing a synthesized ester with trioctyl trimellitate and dioctyl sebacate (B1225510) found that the synthesized ester had a higher pour point, flash point, and better oxidation stability. tribology.com.cn This enhanced stability is attributed to its molecular structure, which can include features like aromatic rings that increase molecular stability. tribology.com.cn

The ability of a lubricant to maintain its viscosity across a wide temperature range is crucial for consistent performance. While some synthetic esters may exhibit a significant change in viscosity with temperature, their ability to form stable lubricating films at high temperatures is a key advantage. tribology.com.cn In tribological tests, synthetic esters have demonstrated stable friction coefficients and reduced wear volumes, indicating their effectiveness in protecting surfaces under heavy loads and high temperatures. tribology.com.cn

Table 2: Comparative Properties of a Synthesized Ester Lubricant

Property Synthesized Ester (Phe-S-Ci8) Comparison Lubricants
Viscosity High at 40°C and 100°C Lower
Viscosity Index Lower Higher
Pour Point Higher Lower
Flash Point Higher Lower
Oxidation Stability Higher Lower

Source: Google Search Results tribology.com.cn

Structure-Lubricity Performance Relationships

The relationship between the molecular structure of a lubricant and its performance is a fundamental aspect of lubricant science. The arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties, including its lubricity.

For esters, the structure is determined by the acid and alcohol used in their synthesis. machinerylubrication.com The use of branched-chain alcohols and dicarboxylic acids, such as in diisooctyl azelate, influences properties like viscosity, thermal stability, and lubricity. The presence of ester groups, which are polar, leads to strong adsorption on metal surfaces, forming a protective film that reduces friction and wear. youtube.com

Biocompatible Material Development and Applications

The versatility of certain chemical compounds extends beyond industrial applications into the realm of biomedical and pharmaceutical research. The unique properties of specific esters are being explored for their potential in creating biocompatible materials for drug delivery and tissue engineering.

Research into Drug Delivery Systems (e.g., Microcapsule Formulations)

The encapsulation of therapeutic agents within micro- or nanocarriers is a rapidly advancing field in drug delivery. mdpi.comresearchgate.net These systems aim to protect the drug, control its release, and target it to specific sites in the body. mdpi.com Microcapsules, which are small particles consisting of a core material and a coating, are a common type of drug delivery system. researchgate.net

Research in this area has explored the use of various materials for creating these microcapsules, including polymers and lipids. mdpi.comnih.gov The layer-by-layer (LbL) self-assembly technique is one method used to create polymer microcapsules by sequentially adsorbing oppositely charged polyelectrolytes. nih.gov This technique allows for the encapsulation of both hydrophobic and hydrophilic drugs. nih.gov The development of such dual drug delivery systems offers the potential to combine the therapeutic benefits of different types of drugs in a single formulation. nih.gov

The choice of materials is critical to the functionality of the microcapsule, influencing factors such as drug loading, release kinetics, and biocompatibility. While specific research directly linking this compound to microcapsule formulations is not prevalent in the provided search results, the broader principles of using ester-based and lipid-based materials for encapsulating lipophilic drugs are well-established. researchgate.net

Exploration in Tissue Engineering Scaffolds and Biomaterial Integration

Tissue engineering aims to repair or replace damaged tissues and organs by using a combination of cells, growth factors, and scaffolds. nih.gov Scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix (ECM). nih.govfrontiersin.org

A wide range of materials, both natural and synthetic, are used to fabricate these scaffolds. nih.gov Biocompatibility is a primary requirement, ensuring that the material does not elicit an adverse immune response. frontiersin.org Alginate, a natural polysaccharide, is a commonly used biomaterial for creating scaffolds in the form of hydrogels, foams, and fibers due to its biocompatibility and ease of processing. nih.gov However, pure alginate can have limitations such as poor cell adhesion and mechanical strength, which can be improved by combining it with other materials like chitosan. nih.gov

The development of adhesive tissue engineering scaffolds is an area of active research, aiming to overcome the limitations of traditional methods of securing scaffolds, such as sutures and glues. frontiersin.org These advanced scaffolds are designed to intrinsically adhere to the target tissue. frontiersin.org While the direct use of this compound in tissue engineering scaffolds is not detailed in the search results, the broader field relies on the principles of polymer chemistry and biomaterial science to create materials with the desired properties for tissue regeneration.

Sensor Technology Applications

The unique properties of this compound, also known as diisooctyl azelate (DIOA), have led to its investigation in the field of advanced materials, particularly in the development of sensitive chemical sensors. Its role as a plasticizer in polymer matrices is leveraged to create specialized coatings for acoustic wave sensors designed to detect volatile organic compounds (VOCs).

Development of Polymer-Nonanedioic Acid, Diisooctyl Ester Blends as Sensing Coatings

The development of effective chemical sensors often relies on the design of a selective and sensitive coating that interacts with the target analyte. Blends of polymers and plasticizers have emerged as a promising approach, where the polymer provides the structural matrix and the plasticizer modifies its physical and chemical properties to enhance sensor performance.

In this context, this compound (DIOA) has been studied as a plasticizer in combination with glassy polymers like poly(ethyl methacrylate) (PEMA). nih.govaiche.org The addition of DIOA to a PEMA matrix alters the properties of the resulting film. Plasticization decreases the glass transition temperature of the polymer, increases the free volume within the polymer film, and modifies the pore dimensions. aiche.org These changes facilitate higher diffusion and sorption of analyte molecules into the sensing layer, which is a critical factor for sensor sensitivity. aiche.org

Research has focused on creating various polymer-plasticizer formulations to tailor the sensing characteristics for specific applications. The selection of the polymer and the precise amount of DIOA are critical parameters that influence the coating's affinity for target analytes. nih.gov Studies have explored blends of PEMA and DIOA, among other plasticizers, to create coatings for acoustic wave devices like Quartz Crystal Microbalance (QCM) sensors. nih.govaiche.org The goal is to develop a stable sensing film that exhibits high sensitivity and selectivity towards the intended volatile organic compounds. nih.gov

Table 1: Components of Polymer-Plasticizer Sensing Films

ComponentTypeFunction
Poly(ethyl methacrylate) (PEMA)Glassy PolymerProvides the structural matrix for the sensing film.
This compound (DIOA) PlasticizerModifies polymer properties to increase analyte sorption and diffusion. nih.govaiche.org
Volatile Organic Compounds (VOCs)AnalytesTarget chemicals to be detected, such as BTEX compounds. nih.govusf.edu

Detection of Volatile Organic Compounds (e.g., BTEX) using Acoustic Wave Sensors

Acoustic wave sensors, such as Quartz Crystal Microbalance (QCM) and Surface Acoustic Wave (SAW) sensors, are highly sensitive mass-sensing devices. nih.gov They operate by measuring changes in the frequency of an acoustic wave that propagates through a piezoelectric crystal. When a sensing coating is applied to the crystal surface, the absorption of analyte molecules into the coating causes a change in mass, which in turn alters the resonant frequency of the sensor. marquette.edu This frequency shift is the primary signal used for detection.

Coatings made from polymer-DIOA blends have been specifically investigated for the detection of BTEX compounds (Benzene, Toluene (B28343), Ethylbenzene, and Xylene). nih.govaiche.org These aromatic hydrocarbons are significant environmental pollutants, and their detection at low concentrations is crucial for environmental monitoring and public health. usf.eduacs.org

When a QCM or SAW sensor coated with a PEMA-DIOA film is exposed to air or water containing BTEX, the analyte molecules are absorbed into the bulk of the sensing film. nih.gov The presence of the DIOA plasticizer enhances the sensitivity of the sensor to these analytes. usf.edu Research has demonstrated that polymer-coated QCM sensors can detect and quantify BTEX compounds in aqueous solutions at parts-per-million (ppm) concentrations. nih.gov Furthermore, SAW sensors with polymer-plasticizer coatings have achieved detection of benzene (B151609) at parts-per-billion (ppb) levels. nih.gov The use of these sensors provides a reliable and real-time method for monitoring VOCs. usf.edu

Table 2: Performance of Acoustic Wave Sensors with Polymer-Plasticizer Coatings for BTEX Detection

Sensor TypeAnalyteConcentration DetectedReference
Quartz Crystal Microbalance (QCM)BTEX in gas phase~500 ppm usf.edu
Surface Acoustic Wave (SAW)Benzene in gas phase55 ppm usf.edu
Quartz Crystal Microbalance (QCM)BTEX in aqueous solutionsppm levels nih.gov
Surface Acoustic Wave (SAW)Benzeneppb levels nih.gov

Optimization of Coating Parameters for Enhanced Sensor Sensitivity and Stability

To maximize the effectiveness of chemical sensors based on polymer-DIOA coatings, several parameters must be carefully optimized. The goal is to enhance the sensor's sensitivity (the ability to detect small amounts of the analyte) and stability (the consistency of the sensor's response over time). nih.gov

Key parameters for optimization include the thickness of the sensing film and the precise ratio of polymer to plasticizer. nih.govmarquette.edu The sensitivity and selectivity of a glassy polymer film for BTEX detection can be finely tuned by adding a specific amount and type of plasticizer, such as DIOA. nih.gov

Research efforts focus on understanding the diffusion dynamics of analyte absorption into the sensing film. nih.gov By correlating the frequency-time curve obtained from the QCM with the gas-phase analyte composition and the infinite dilution partition coefficients, scientists can model the sorption process. nih.gov This modeling allows for the selection of an optimal film based on factors like response time (τ), infinite dilution partition coefficients, and long-term stability. nih.gov For instance, a model has been developed that can quantify the respective concentrations of each analyte in binary and ternary mixtures by analyzing the differences in their response times using a single polymer-plasticizer film. nih.gov This approach represents an advancement over traditional sensor arrays. The stability of the coating is also a critical factor, ensuring that the sensor provides reliable and repeatable measurements over an extended period. nih.gov

Environmental Chemistry and Biodegradation Research

Environmental Fate and Transport Mechanisms

The distribution and persistence of diisooctyl azelate in the environment are governed by several key processes, including its partitioning into different environmental media, and its degradation through light-induced and water-mediated reactions.

The environmental distribution of diisooctyl azelate can be predicted using fate and transport models, which consider the compound's physical and chemical properties. While specific experimental data on the distribution of diisooctyl azelate is limited, its high molecular weight and low water solubility suggest it will have a strong tendency to partition from water to soil, sediment, and biota.

For analogous compounds like di-2-ethylhexyl azelate, the estimated bioconcentration factor (BCF) is low, suggesting a limited potential for accumulation in aquatic organisms. nih.gov However, its low vapor pressure indicates that in the atmosphere, it will likely exist in both the vapor phase and adsorbed to particulate matter, allowing for potential long-range transport. industrialchemicals.gov.au The partitioning behavior of similar compounds, such as phthalate (B1215562) esters, indicates a tendency for adsorption to soil and sediment particles, which would reduce its mobility in the subsurface environment. nih.govnih.gov

Table 1: Estimated Environmental Distribution of a Related Compound (Di-2-ethylhexyl azelate)

Environmental CompartmentPredicted BehaviorSupporting Rationale
Soil High AdsorptionLow water solubility, high octanol-water partition coefficient.
Sediment High AdsorptionSimilar to soil, will partition from the water column to sediment.
Water Low ConcentrationLow water solubility and high adsorption to solids limit dissolved concentrations.
Atmosphere Vapor and Particulate PhasesLow vapor pressure allows for existence in both phases.

Note: Data is based on estimations for a structurally similar compound and should be interpreted with caution for diisooctyl azelate.

Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for chemicals in the environment. For di-2-ethylhexyl azelate, a structurally similar compound, the rate of reaction with photochemically-produced hydroxyl radicals in the atmosphere is estimated to be significant, with a calculated atmospheric half-life of about 13 hours. ethz.ch This suggests that the vapor-phase fraction of diisooctyl azelate would be readily degraded in the atmosphere. ethz.ch

Direct photolysis in water may also occur, as the ester functional group can absorb light at wavelengths greater than 290 nm, which is within the solar spectrum reaching the Earth's surface. ethz.ch However, the kinetics of this process in aqueous environments have not been extensively studied for diisooctyl azelate. The presence of sensitizers in natural waters, such as dissolved organic matter, could potentially accelerate photodegradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For esters like diisooctyl azelate, hydrolysis results in the formation of the parent alcohol and carboxylic acid, which are isooctanol and nonanedioic acid, respectively.

The rate of hydrolysis is dependent on pH. Based on estimation methods for the related compound di-2-ethylhexyl azelate, the hydrolysis half-life is estimated to be approximately 3.2 years at a neutral pH of 7 and shortens to 120 days at a more alkaline pH of 8. nih.govethz.ch This indicates that hydrolysis is likely to be a slow but significant degradation pathway in natural waters, particularly in alkaline conditions.

Table 2: Estimated Hydrolysis Half-life of a Related Compound (Di-2-ethylhexyl azelate)

pHEstimated Half-life
73.2 years
8120 days

Note: Data is based on estimations for a structurally similar compound and should be interpreted with caution for diisooctyl azelate. nih.govethz.ch

Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the ultimate removal of synthetic chemicals from the environment.

Ready biodegradability tests are stringent screening assays that assess the potential for a chemical to be rapidly and completely mineralized by microorganisms under aerobic conditions. In a standard 28-day CO2 evolution test (OECD Guideline 301B), nonanedioic acid, diisooctyl ester was found to not be readily biodegradable. The study reported only 10% biodegradation over the 28-day period. This low level of degradation suggests that under the stringent conditions of the test, the compound is persistent.

Table 3: Ready Biodegradability of this compound

Test GuidelineTest DurationResultConclusion
OECD 301B (CO2 Evolution)28 days10% BiodegradationNot Readily Biodegradable

While diisooctyl azelate itself is not readily biodegradable, its breakdown products from hydrolysis, isooctanol and nonanedioic acid, can be further metabolized by microorganisms. The initial step in the microbial degradation of diisooctyl azelate is likely the enzymatic hydrolysis of the ester bonds by microbial esterases, releasing isooctanol and nonanedioic acid.

Proposed Microbial Degradation Pathway:

Initial Hydrolysis:

this compound is hydrolyzed by microbial esterases to form Isooctanol and Nonanedioic acid.

Degradation of Isooctanol:

The degradation of branched-chain alcohols like isooctanol can be initiated by oxidation to the corresponding aldehyde and then to a carboxylic acid. For instance, the degradation of isooctane, a structurally related hydrocarbon, by Mycobacterium species involves oxidation to 2,4,4-trimethylpentanoic acid, followed by beta-oxidation. nih.govethz.ch A similar pathway can be hypothesized for isooctanol.

Degradation of Nonanedioic Acid:

Nonanedioic acid, a dicarboxylic acid, can be degraded by various microorganisms. It is known to be a naturally occurring compound and can be metabolized through the fatty acid degradation (beta-oxidation) pathway. nih.gov This process breaks down the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the central metabolic pathways of the cell, such as the citric acid cycle, for complete mineralization to carbon dioxide and water. nih.gov

Therefore, although the parent ester is slow to degrade, the complete biodegradation of this compound in the environment is plausible through the sequential degradation of its hydrolysis products.

Factors Influencing Biodegradation Rates

Several key factors play a role in the rate of biodegradation:

Temperature: Higher temperatures generally increase the rate of microbial activity and chemical reactions, which can accelerate biodegradation. mdpi.com

pH: The acidity or alkalinity of the environment can significantly affect microbial populations and the activity of the enzymes responsible for breaking down the ester. google.com

Moisture: Water is essential for microbial life and for the hydrolysis of ester bonds, making it a critical factor in the biodegradation process.

Microbial Population: The presence of microorganisms with the necessary enzymes, such as lipases and esterases, is fundamental for biodegradation. nih.gov

Oxygen Availability: The presence of oxygen (aerobic conditions) can influence the metabolic pathways used by microorganisms for degradation.

Substrate Bioavailability: The extent to which the compound is available to microorganisms can be affected by its physical state and its adsorption to soil or sediment particles.

Table 1: Factors Influencing the Biodegradation Rate of Diisooctyl Azelate

Factor Influence on Biodegradation Rate
Temperature Higher temperatures generally accelerate microbial metabolism and enzymatic activity, leading to faster degradation. mdpi.com
pH Optimal pH ranges support robust microbial growth and enzyme function, enhancing biodegradation. Extreme pH levels can inhibit these processes. google.com
Moisture Essential for microbial activity and the hydrolysis of ester linkages, a critical first step in the degradation of diisooctyl azelate.
Microbial Consortia The presence and diversity of microorganisms capable of producing esterases and lipases are crucial for breaking down the compound. nih.gov
Oxygen Levels Aerobic conditions are often favorable for the complete biodegradation of such organic compounds by many bacterial and fungal species.
Bioavailability The compound's solubility and physical form in the environment determine its accessibility to microbial degradation.

Analytical Methodologies for Environmental Detection

The detection of this compound in environmental samples at trace levels requires sophisticated analytical techniques capable of separating it from complex matrices and quantifying it with high sensitivity and specificity.

Chromatographic Techniques for Trace Environmental Analysis

Chromatographic methods are the cornerstone for the analysis of diisooctyl azelate in environmental samples. These techniques separate the compound from other substances in a mixture, allowing for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of diisooctyl azelate analysis, GC-MS can be used for its quantification in various samples, including lubricating oils and potentially in environmental matrices after appropriate extraction. epo.org

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): UPLC-MS is a highly sensitive and selective method for analyzing a wide range of compounds, including non-volatile and thermally labile substances like diisooctyl azelate. This technique has been successfully applied to detect diisooctyl azelate in house dust. nih.govacs.org A challenge in the analysis is the potential for co-elution with structurally similar compounds, such as di(2-ethylhexyl) azelate (DEHAZ), which may require specialized chromatographic conditions or high-resolution mass spectrometry for differentiation. nih.govacs.org

Table 2: Comparison of Chromatographic Techniques for Diisooctyl Azelate Analysis

Technique Principle Advantages for Diisooctyl Azelate Analysis Common Detectors
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Suitable for semi-volatile compounds. Mass Spectrometry (MS), Flame Ionization Detector (FID). epo.org
Ultra-Performance Liquid Chromatography (UPLC) Separation based on partitioning between a mobile liquid phase and a solid stationary phase. High resolution and sensitivity, suitable for non-volatile compounds. nih.govacs.org Mass Spectrometry (MS), particularly tandem MS (MS/MS). nih.govacs.org

Method Development for Environmental Sample Matrices

Developing robust analytical methods for detecting diisooctyl azelate in diverse environmental samples like water, soil, and sediment presents several challenges. The primary goal is to effectively extract the compound from the matrix, remove interfering substances, and concentrate it to a level that can be detected by the analytical instrument.

For solid samples like soil and dust, the sample preparation may involve:

Spiking with a surrogate standard.

Extraction using a suitable solvent, such as acetonitrile (B52724), often aided by sonication. nih.govacs.org

Centrifugation to separate the solid and liquid phases.

Concentration of the extract.

Filtration to remove any remaining particulate matter.

Reconstitution in a suitable solvent before instrumental analysis. nih.govacs.org

For aqueous samples, solid-phase extraction (SPE) is a common technique to pre-concentrate the analyte and clean up the sample before analysis.

A study on the analysis of various plasticizers in house dust reported recoveries for target chemicals ranging from 51 ± 15% to 136 ± 14%, with matrix effects for non-phthalate plasticizers determined to be in the range of 74 ± 6% to 127 ± 24%. nih.govacs.org Such validation data is crucial for ensuring the accuracy and reliability of the analytical method.

Table 3: Method Development Considerations for Diisooctyl Azelate in Environmental Samples

Sample Matrix Key Challenges Common Sample Preparation Steps
Water Low concentrations, potential for interference from dissolved organic matter. Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). acs.orgresearchgate.net
Soil/Sediment Strong binding to organic matter and mineral surfaces, complex matrix. Solvent extraction (e.g., Soxhlet, sonication), clean-up steps to remove interferences.
House Dust Complex mixture of organic and inorganic compounds. Solvent extraction with sonication, centrifugation, concentration, and filtration. nih.govacs.org

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to confirming the identity and assessing the purity of Nonanedioic acid, diisooctyl ester by probing its molecular structure and the functional groups it contains.

Mass spectrometry is a powerful tool for identifying this compound by determining its molecular weight and analyzing its fragmentation patterns. The compound has a molecular formula of C25H48O4 and a molecular weight of approximately 412.6 g/mol . nist.gov In techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 413.36.

Under electron ionization (EI) as part of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecule undergoes characteristic fragmentation. While the molecular ion peak may be weak or absent, the resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. nist.gov The fragmentation often involves the loss of the isooctyl side chains and cleavage at the ester linkages.

Table 1: Key Mass Spectrometry Data for this compound (as bis(2-ethylhexyl) azelate)

Ionization Mode Feature m/z Value Notes
ESI-QTOF Precursor Adduct [M+H]⁺ 413.3625 Positive ionization mode.
ESI-QTOF Fragment Ion 171.1015 One of the most abundant fragment peaks.
ESI-QTOF Fragment Ion 125.0960 Common fragment.
EI-B (GC-MS) Top Peak 171 Base peak in the experimental spectrum.
EI-B (GC-MS) Fragment Ion 112 Significant fragment peak.
EI-B (GC-MS) Fragment Ion 70 Significant fragment peak.
EI-B (GC-MS) Fragment Ion 56 Significant fragment peak.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides clear evidence of its ester structure. nist.gov The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups. chemicalbook.com Additionally, characteristic absorptions for C-O stretching and C-H stretching of the long alkyl chains are readily identifiable. The absence of a broad O-H absorption band around 3300 cm⁻¹ confirms the absence of carboxylic acid or alcohol impurities. spectrabase.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~1740 Strong C=O (Ester carbonyl) stretching. chemicalbook.com
2850 - 2960 Strong C-H (Alkane) stretching from the nonanedioate (B1229846) backbone and isooctyl groups. chemicalbook.com
1100 - 1300 Medium-Strong C-O (Ester) stretching. chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the molecular structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy of the bis(2-ethylhexyl) isomer reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum shows characteristic multiplets for the protons on the ethyl and hexyl portions of the side chains, as well as the protons of the central nonanedioate chain. The protons on the methylene (B1212753) group adjacent to the ester oxygen (–O–CH₂–) are typically found in the 4.0-4.2 ppm range. drugbank.com

While a publicly available experimental ¹³C NMR spectrum for the diisooctyl ester is not readily found, the expected spectrum would show a signal for the ester carbonyl carbon around 174 ppm. Numerous signals would also be present in the upfield region (10-70 ppm) corresponding to the various methyl (–CH₃), methylene (–CH₂–), and methine (–CH–) carbons of the isooctyl and nonanedioate chains.

Table 3: ¹H NMR Chemical Shift Data for Bis(2-ethylhexyl) azelate in CDCl₃

Chemical Shift (ppm) Protons Assigned
~4.05 –O–CH₂ – (Ester methylene group)
~2.28 α-CH₂ – (Methylene groups adjacent to C=O)
~1.62 β-CH₂ – (Methylene groups beta to C=O) and CH of ethylhexyl group
~1.2-1.4 Bulk –CH₂ – groups of the backbone and side chains
~0.8-0.9 Terminal –CH₃ groups

Data interpreted from reference drugbank.com.

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of this compound. nist.gov Due to its relatively high boiling point, analysis requires appropriate temperature programming to ensure volatilization and passage through the GC column. The compound has been successfully identified in environmental samples using this technique. The choice of stationary phase is critical for achieving good resolution, especially in complex matrices containing other similar plasticizers or esters. Non-polar or intermediate-polarity columns, such as those with a 5-type (5% phenyl-methylpolysiloxane) stationary phase, are commonly employed for this class of compounds.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound. It is particularly useful for purity assessment and for analyzing samples that are not suitable for GC due to thermal instability or low volatility, although this is not a major concern for this specific compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating esters.

A typical RP-HPLC method would utilize a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water. Since the ester lacks a strong chromophore, detection is typically performed at low UV wavelengths, such as around 205-210 nm, where the ester carbonyl group exhibits absorbance. This method allows for the separation of the target compound from precursors like Azelaic acid or from other plasticizers in a mixture.

Computational Chemistry and Modeling Approaches

Molecular Dynamics Simulations of Polymer-Plasticizer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. rsc.org In the context of polymer science, MD simulations provide valuable insights into the interactions between polymers and plasticizers like Nonanedioic acid, diisooctyl ester. These simulations can predict various thermomechanical properties and the dynamics of atomic movements based on force fields. semanticscholar.org

Researchers utilize MD simulations to investigate how the addition of a plasticizer affects the properties of a polymer matrix, such as polyvinyl chloride (PVC). Key parameters that can be predicted include the glass transition temperature (Tg), Young's modulus, shear modulus, fractional free volume (FFV), and the diffusion coefficient of the plasticizer within the polymer. semanticscholar.orgmdpi.com

For instance, simulations can reveal how plasticizer molecules position themselves between polymer chains, thereby increasing the distance between them and reducing intermolecular forces like van der Waals forces. mdpi.com This separation enhances the flexibility of the polymer. The FFV, which is the volume not occupied by the polymer chains, is a critical factor influencing the diffusion of the plasticizer. A higher FFV generally facilitates the movement of plasticizer molecules within the polymer matrix. mdpi.com

MD simulations can be conducted at various temperatures to predict the activation energy for the diffusion of the plasticizer. semanticscholar.org The results from these in silico studies can be compared with experimental data, where available, to validate the computational models. semanticscholar.org Such simulations accelerate the development of new and improved plasticizers by allowing for the rapid screening of numerous candidates before committing to laboratory synthesis and testing. semanticscholar.org

Table 1: Key Parameters Predicted by Molecular Dynamics Simulations for Polymer-Plasticizer Systems

ParameterDescriptionSignificance in Polymer-Plasticizer Systems
Glass Transition Temperature (Tg) The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A lower Tg indicates a more effective plasticizing effect.
Young's Modulus A measure of the stiffness of a material.A lower Young's modulus signifies increased flexibility.
Shear Modulus A measure of the rigidity of a material.Indicates the material's resistance to shearing stress.
Fractional Free Volume (FFV) The proportion of the total volume that is not occupied by the polymer molecules.A higher FFV allows for greater mobility of polymer chains and plasticizer molecules. mdpi.com
Diffusion Coefficient A measure of the rate at which plasticizer molecules move through the polymer matrix.Higher diffusion can be related to plasticizer migration from the material.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed molecules.Indicates the stability of the system during the simulation. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position over time.Highlights the flexibility of different parts of the molecules. nih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Provides information on the intermolecular interactions between the plasticizer and polymer. nih.gov

Quantum Chemical Calculations for Reaction Pathway and Mechanism Analysis

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. These methods can elucidate reaction pathways and mechanisms at the atomic level, providing insights that are often difficult to obtain through experiments alone. For this compound, these calculations can be used to understand its synthesis, degradation, and interaction with other molecules.

For example, in the synthesis of esters, quantum chemical calculations can model the transition states and intermediates of the esterification reaction. This can help in optimizing reaction conditions and catalyst selection. The calculations can predict the energy barriers for different reaction pathways, allowing chemists to identify the most favorable route. chemrxiv.org

Quantum chemical methods, such as Density Functional Theory (DFT), are often used for these types of investigations. The accuracy of these calculations can be benchmarked against higher-level methods to ensure the reliability of the predictions. chemrxiv.org

Predictive Modeling of Environmental Fate and Transport (e.g., Mackay Level III Model)

Predicting the environmental fate and transport of chemicals is crucial for assessing their potential environmental impact. Multimedia fugacity models, like the Mackay Level III model, are widely used for this purpose. ulisboa.ptcefic-lri.org These models divide the environment into several compartments (e.g., air, water, soil, sediment) and simulate the distribution and transformation of a chemical within and between these compartments. ulisboa.pt

The Mackay Level III model is a steady-state, non-equilibrium model that provides a picture of a chemical's fate based on its physical-chemical properties and emission rates. cefic-lri.orgcefic-lri.org The model uses the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase.

To run a Mackay Level III model for this compound, one would need input data on its properties such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rates in different media. lookchem.com

Table 2: Input Parameters for Mackay Level III Model for this compound

ParameterValueSource
Molecular Weight 412.64622 g/mol lookchem.com
Vapor Pressure 5.51E-07 mmHg at 25°C lookchem.com
Boiling Point 411.6°C at 760 mmHg lookchem.com
LogP (Octanol-Water Partition Coefficient) 7.23630 lookchem.com
Density 0.919 g/cm³ lookchem.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that relate the chemical structure of a compound to its biological activity or physical properties. sysrevpharm.org These models are based on the principle that the structure of a molecule determines its properties. sysrevpharm.org

In the context of this compound, QSAR models can be developed to predict its performance as a plasticizer. sysrevpharm.org This involves establishing a mathematical relationship between the structural features (descriptors) of a series of plasticizers and their observed performance characteristics, such as plasticizing efficiency or migration resistance.

The process of developing a QSAR model typically involves:

Data Collection : Gathering a dataset of compounds with known structures and measured activities or properties.

Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity. sysrevpharm.org

Model Validation : Assessing the predictive power and reliability of the model using internal and external validation techniques. elsevierpure.com

Once a validated QSAR model is established, it can be used to predict the performance of new, untested compounds, thereby guiding the design of more effective plasticizers. nih.gov These models can also be used to predict toxicological endpoints, contributing to the development of safer chemical products. youtube.com

Q & A

Basic Question: How can researchers reliably identify and characterize nonanedioic acid, diisooctyl ester in synthetic or natural matrices?

Methodological Answer:
this compound can be identified using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). Key spectral features include molecular ion peaks at m/z 390.5561 (C24H38O4) and fragment ions corresponding to the diisooctyl chain (e.g., m/z 149 for phthalic acid derivatives) . For natural product studies, such as plant extracts, GC-MS should be coupled with silica gel chromatography to isolate the compound from co-eluting lipids or terpenoids . Reference standards (CAS 27554-26-3) are critical for retention time alignment .

Basic Question: What synthetic routes are commonly employed to produce this compound, and how are yields optimized?

Methodological Answer:
The ester is typically synthesized via acid-catalyzed esterification of nonanedioic acid with isooctanol (2-ethylhexanol). Optimal conditions involve a 1:2.2 molar ratio of acid to alcohol, with concentrated sulfuric acid (0.5–1% w/w) as a catalyst, heated at 120–140°C under reflux for 6–8 hours. Yields (>85%) are improved by removing water via azeotropic distillation using toluene . Purity is confirmed by <sup>1</sup>H-NMR (δ 4.1–4.3 ppm for esterified –CH2– groups) and FT-IR (C=O stretch at 1725–1740 cm<sup>−1</sup>) .

Advanced Question: How should researchers resolve contradictions in toxicity data between regulatory assessments and experimental studies?

Methodological Answer:
Conflicting toxicity reports (e.g., low environmental concern in regulatory assessments vs. potential carcinogenicity in safety sheets ) require systematic reevaluation. Researchers should:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized OECD protocols.
  • Compare metabolic pathways via liver microsome studies to assess bioactivation risks.
  • Validate findings against structurally similar esters (e.g., diisodecyl adipate or diisooctyl phthalate ).
    Dose-response relationships and exposure thresholds must be quantified using LC-MS/MS for accurate biodistribution analysis .

Advanced Question: What strategies optimize the catalytic efficiency of this compound synthesis for green chemistry applications?

Methodological Answer:
Replace traditional acid catalysts with immobilized lipases (e.g., Candida antarctica Lipase B) to reduce waste. Key parameters:

  • Solvent-free systems at 60–70°C.
  • Molecular sieves to adsorb water and shift equilibrium.
  • Enzyme recycling (≥5 cycles) without significant activity loss.
    This approach achieves 90–95% conversion with an E-factor <2, aligning with green chemistry principles .

Advanced Question: What mechanistic studies elucidate the bioactivity of this compound in plant extracts?

Methodological Answer:
For antioxidant and anti-Alzheimer’s activities :

  • DPPH/ABTS assays : Quantify radical scavenging (IC50 values) and compare to Trolox standards.
  • Acetylcholinesterase (AChE) inhibition : Use Ellman’s method with donepezil as a positive control.
  • Molecular docking : Simulate binding to AChE (PDB ID 4EY7) or NMDA receptors to identify interaction sites.
    LC-MS/MS validates compound stability under assay conditions .

Advanced Question: How can researchers quantify this compound in complex environmental or biological matrices?

Methodological Answer:

  • Environmental samples : Use solid-phase extraction (SPE) with C18 cartridges, followed by GC-MS in selected ion monitoring (SIM) mode (m/z 390.5561, 149, 167) .
  • Biological fluids : Employ liquid-liquid extraction (LLE) with hexane:ethyl acetate (3:1), then analyze via UPLC-Q-TOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Limit of detection (LOD): 0.1 ng/mL .

Advanced Question: What experimental designs assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 210 nm).
  • Thermal stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset >200°C indicates suitability for high-temperature applications .
  • Photostability : Expose to UV light (254 nm) and quantify degradation products using GC-MS .

Advanced Question: How do structural modifications of the diisooctyl chain influence the compound’s physicochemical and biological properties?

Methodological Answer:
Compare analogs (e.g., diisodecyl , di-2-ethylhexyl ):

  • LogP : Calculate via HPLC retention times (C18 column) to predict bioavailability.
  • Plasticizing efficiency : Measure glass transition temperature (Tg) reduction in PVC blends.
  • Bioactivity : Test chain-shortened derivatives (e.g., diisoheptyl ) in antioxidant assays.
    QSPR models correlate chain branching with toxicity endpoints .

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